Evofolin B

概要

説明

Evofolin B is a natural phenol compound with the molecular formula C₁₇H₁₈O₆ and a molecular weight of 318.32 g/mol . It is isolated from the stem bark of Zanthoxylum ailanthoides and is known for its inhibitory effects on the superoxide anion produced by human neutrophils . This compound is a member of the phenylpropanoid glycosides family and has been studied for its various biological activities .

準備方法

Synthetic Routes and Reaction Conditions: Evofolin B can be synthesized through the isolation from natural sources such as the stem bark of Zanthoxylum ailanthoides . The isolation process involves extraction with solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally involves large-scale extraction and purification from plant sources. The process would likely include solvent extraction, followed by chromatographic separation and crystallization to obtain pure this compound.

化学反応の分析

Types of Reactions: Evofolin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

科学的研究の応用

Anti-inflammatory Activity

Evofolin B has been shown to exhibit potent inhibitory effects on human neutrophil oxygen generation, which is crucial in the inflammatory response. This activity suggests its potential use in treating inflammatory diseases. A study indicated that this compound could modulate pathways associated with inflammation, including the MAPK and NF-κB signaling pathways, which are critical in mediating inflammatory responses .

Anticancer Potential

Research has demonstrated that this compound possesses anticancer properties. It has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. In vitro studies have shown that this compound can affect cellular mechanisms involved in cancer progression, such as cell proliferation and apoptosis regulation .

Case Study:

A specific study highlighted the effects of this compound on gastric cancer cells, where it was observed to significantly reduce cell viability and induce apoptotic pathways. The compound was found to interact with key proteins involved in cell cycle regulation and apoptosis, suggesting its potential as a chemotherapeutic agent .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models, which is vital for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Data Table: Antioxidant Activity Comparison

作用機序

Evofolin B exerts its effects primarily through its antioxidant properties. It inhibits the production of superoxide anions by human neutrophils, which are reactive oxygen species that can cause cellular damage . The molecular targets and pathways involved in this mechanism include the modulation of enzyme activities that produce reactive oxygen species and the scavenging of free radicals.

類似化合物との比較

Evofolin B is compared with other phenylpropanoid glycosides such as stroside A. While both compounds share similar structural features, this compound is unique in its specific inhibitory effects on superoxide anion production . Other similar compounds include:

Stroside A: Known for its anti-inflammatory properties.

Evofolin A: Another phenylpropanoid glycoside with distinct biological activities.

This compound stands out due to its specific biological activities and potential therapeutic applications.

生物活性

Evofolin B is a flavonoid compound primarily isolated from the plant Anastatica hierochuntica, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the chemical formula and is classified as a flavonoid. Its structure contributes to its interaction with various biological targets, which is crucial for its activity in different biological systems .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in cells. In studies where it was evaluated alongside other flavonoids, this compound demonstrated a strong ability to scavenge free radicals. For instance, in a DPPH assay, this compound showed an IC50 value comparable to that of ascorbic acid, indicating potent antioxidant capacity .

2. Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies on human lung cancer cell lines (A549 and H460) revealed that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|

| A549 | 12.69 ± 2.74 | Induction of apoptosis via mitochondrial pathway |

| H460 | 19.88 ± 3.21 | Activation of caspases and modulation of apoptotic proteins |

3. Enzyme Inhibition

This compound has been predicted to inhibit specific isoforms of cytochrome P450 enzymes, which play a significant role in drug metabolism and the detoxification process . The inhibition profile suggests potential applications in modulating drug interactions and enhancing therapeutic efficacy.

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Type | Inhibition Potential |

|---|---|

| CYP1A2 | Moderate |

| CYP2C9 | High |

| CYP3A4 | Low |

Case Studies

Case Study 1: Anticancer Efficacy in NSCLC

In a study investigating the effects of various compounds on non-small cell lung cancer (NSCLC), this compound was highlighted for its superior efficacy compared to standard treatments like cisplatin (CDDP). The study reported lower IC50 values for this compound against A549 cells, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capabilities of this compound compared to other flavonoids. The results demonstrated that this compound not only scavenged free radicals effectively but also protected cellular components from oxidative damage, reinforcing its role as a potential therapeutic agent against oxidative stress-related diseases .

特性

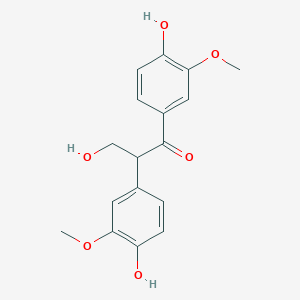

IUPAC Name |

3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,18-20H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYGRGKKZBRZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)C(=O)C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Evofolin B and where is it found?

A1: this compound is a lignan, a type of natural product found in various plant species. It has been isolated from a variety of plants, including Dysoxylum hainanense [], Paeonia albiflora [], Isatis indigotica [], Combretum alfredii [], Agrimonia pilosa [], Solanum surattense [], Hydnocarpus anthelminthica [, ], Saussurea deltoidea [], Cinnamomum cassia [], Momordica cochinchinensis [], Spatholobus [], Incarvillea arguta [], Vernonanthura tweedieana [], Urtica fissa [], Zanthoxylum ailanthoides [], Caesalpinia bonduc [], and Adina polycephala [].

Q2: What are the reported biological activities of this compound?

A2: this compound has shown inhibitory activity against superoxide anion generation by human neutrophils in response to formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B (fMLP/CB) []. Additionally, it has demonstrated cytotoxic effects against the HepG2 cell line [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H24O6 and its molecular weight is 360.4 g/mol.

Q4: What spectroscopic data is available for the characterization of this compound?

A5: this compound has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). 1D-NMR (1H-NMR, 13C-NMR) and 2D-NMR data have been used to elucidate its structure and confirm its identity in various plant extracts [, , , , , , , , , , , , , , , , , ].

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?

A5: Currently, there is limited information available specifically regarding the SAR of this compound. Further research is needed to explore the impact of structural modifications on its activity, potency, and selectivity.

Q6: What analytical methods are used to quantify this compound?

A7: this compound has been quantified in plant extracts using techniques like High Performance Liquid Chromatography (HPLC) coupled with various detectors, including Photodiode Array (PDA) detectors [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。